Bezafibrate-d6

Bioanalysis LC-MS/MS Method Validation

Quantifying Bezafibrate in biological matrices demands an internal standard that mirrors analyte extraction recovery, chromatographic retention, and ionization efficiency. Non-deuterated analogs or fewer-label variants (e.g., Bezafibrate-d4) introduce signal interference and quantification bias. • +6 Da mass shift ensures baseline resolution from the analyte across diverse LC-MS/MS conditions • ≥98% chemical purity with 99 atom % D isotopic enrichment minimizes isotopic cross-talk • Validated for AMV, QC, and ANDA/DMF regulatory filings; supplied with comprehensive CoA and characterization data Global shipping available.

Molecular Formula C19H20ClNO4
Molecular Weight 367.9 g/mol
Cat. No. B1379889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBezafibrate-d6
Molecular FormulaC19H20ClNO4
Molecular Weight367.9 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)/i1D3,2D3
InChIKeyIIBYAHWJQTYFKB-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bezafibrate-d6: A Hexa-Deuterated Stable Isotope Internal Standard for Precise Bezafibrate Bioanalysis


Bezafibrate-d6 (CAS 1219802-74-0) is a stable, isotopically labeled analog of the lipid-regulating drug Bezafibrate, in which six hydrogen atoms on its two methyl groups are replaced by deuterium . This compound belongs to the fibrate class and functions primarily as an internal standard in mass spectrometry-based assays. It shares the PPAR agonist activity of the parent drug, with reported EC50 values of 50 μM, 60 μM, and 20 μM for human PPARα, PPARγ, and PPARδ, respectively [1], but its key procurement value lies in its use for accurate and precise quantification of Bezafibrate in complex biological and environmental matrices .

Why Bezafibrate-d6 Cannot Be Replaced by Other Bezafibrate Analogs in Quantitative Analysis


Generic substitution in quantitative bioanalysis is not scientifically valid because the performance of an internal standard is critically dependent on its chemical and physical similarity to the analyte of interest . Non-isotopic analogs like clofibric acid exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to Bezafibrate [1]. Deuterated analogs with fewer labels (e.g., Bezafibrate-d4) offer less mass separation, which can be insufficient to fully resolve the analyte signal in high-resolution MS or when isotopic cross-talk is a concern . Bezafibrate-d6 provides a +6 Da mass shift, offering a distinct signal that minimizes interference and ensures reliable quantification across a wide range of analytical conditions .

Procurement-Relevant Quantitative Differentiation of Bezafibrate-d6


Molecular Weight and Mass Shift: Ensuring Baseline Resolution from Bezafibrate-d4 and Non-Labeled Parent

Bezafibrate-d6 features a hexa-deuterated structure, yielding a molecular weight of 367.86 g/mol, which is a +6.04 Da shift from the unlabeled Bezafibrate (361.82 g/mol) . This mass difference is larger than that provided by Bezafibrate-d4 (+4 Da) or Bezafibrate-d5 (+5 Da) , which is critical for achieving baseline mass resolution and minimizing signal crosstalk in complex biological samples. The precise mass difference is essential for accurate quantitation via stable isotope dilution MS, a technique where the ratio of analyte to internal standard signal is used .

Bioanalysis LC-MS/MS Method Validation

Isotopic Enrichment: Guaranteed 99% Atom D Purity for Reliable Method Validation

Commercially sourced Bezafibrate-d6 is supplied with a guaranteed isotopic enrichment of 99 atom % D . This high level of deuteration is a quantitative specification that is directly verified and reported on the certificate of analysis. Lower enrichment levels would increase the background signal from residual unlabeled Bezafibrate, degrading the limit of detection (LOD) and lower limit of quantification (LLOQ) of an analytical method [1]. This specification is a key differentiator for procurement decisions, as it directly impacts method performance and regulatory compliance [2].

Analytical Chemistry Quality Control Reference Standard

Validated Use in Bioanalysis: Established LC-MS/MS Protocol with Bezafibrate-d6

A validated LC-MS/MS method for the quantification of Bezafibrate in human plasma has been established, utilizing Bezafibrate-d6 as the internal standard [1]. The method demonstrated robust performance, with intra-day and inter-day precision (relative standard deviation, RSD) below 6% and a mean recovery ranging from 94.3% to 103.1% across three tested concentrations [1]. This contrasts with methods using non-isotopic internal standards like clofibric acid, which are known to be susceptible to matrix effects and variable recoveries .

Pharmacokinetics Bioanalytical Method Validation Internal Standard

Regulatory Compliance: Supplied for Method Validation and ANDA/DMF Filing

Bezafibrate-d6 is specifically supplied with detailed characterization data and is intended for use in analytical method development, method validation (AMV), quality control (QC), and for supporting Abbreviated New Drug Applications (ANDA) or Drug Master File (DMF) filings [1]. This contrasts with a non-certified research-grade compound, which may not have the necessary documentation for regulatory submissions [2]. The availability of such documentation is a direct and verifiable differentiator for procurement in a GxP environment.

Pharmaceutical Analysis Regulatory Science Quality Control

Procurement-Critical Applications for Bezafibrate-d6


Validating Bioanalytical Methods for Bezafibrate Pharmacokinetic Studies

In this scenario, a bioanalytical lab requires a stable isotope-labeled internal standard to validate an LC-MS/MS method for quantifying Bezafibrate in plasma. Bezafibrate-d6 is the optimal choice due to its established use in a validated method [1], its +6 Da mass shift ensures excellent signal separation, and its 99 atom % D purity minimizes background interference, enabling precise and accurate measurement of pharmacokinetic parameters.

Ensuring Regulatory Compliance in Generic Drug Development (ANDA Filings)

For a pharmaceutical company developing a generic version of Bezafibrate, the use of a well-characterized reference standard is mandatory for method validation. Bezafibrate-d6, supplied with documentation for AMV, QC, and ANDA/DMF filings [2], directly supports this requirement. Its procurement ensures the analytical methods used in dissolution testing, impurity profiling, and stability studies will meet regulatory expectations, thereby reducing the risk of costly delays in the approval process.

High-Precision Environmental Monitoring of Bezafibrate in Water Samples

Environmental chemists monitoring pharmaceutical pollutants in wastewater and surface water require methods with high sensitivity and accuracy to detect trace concentrations. While methods exist for Bezafibrate analysis [3], the use of Bezafibrate-d6 as an internal standard corrects for matrix effects that can significantly impact quantitation in complex environmental samples. Its distinct mass (+6 Da) and high isotopic purity are essential for achieving the low ng/L detection limits required for such studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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